[4-(3-Chlorobenzo[b]thiophen-2-yl)-2,3-dichlorophenoxy]acetic acid
Description
[4-(3-Chlorobenzo[b]thiophen-2-yl)-2,3-dichlorophenoxy]acetic acid is a synthetic phenoxyacetic acid derivative characterized by a 2,3-dichlorophenoxy backbone substituted at the 4-position with a 3-chlorobenzo[b]thiophen-2-yl group. This structural motif combines a chlorinated aromatic ring with a fused benzo[b]thiophene heterocycle, distinguishing it from classical phenoxyacetic acid herbicides (e.g., 2,4-D, MCPA) and pharmacological agents like ethacrynic acid. The compound’s unique substituents likely influence its physicochemical properties, biological activity, and environmental behavior .
Properties
Molecular Formula |
C16H9Cl3O3S |
|---|---|
Molecular Weight |
387.7 g/mol |
IUPAC Name |
2-[2,3-dichloro-4-(3-chloro-1-benzothiophen-2-yl)phenoxy]acetic acid |
InChI |
InChI=1S/C16H9Cl3O3S/c17-13-9(5-6-10(15(13)19)22-7-12(20)21)16-14(18)8-3-1-2-4-11(8)23-16/h1-6H,7H2,(H,20,21) |
InChI Key |
QGJGUVQUHAHCER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C3=C(C(=C(C=C3)OCC(=O)O)Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(3-Chlorobenzo[b]thiophen-2-yl)-2,3-dichlorophenoxy]acetic acid typically involves the following steps:
Formation of 3-Chlorobenzo[b]thiophene-2-carboxylic acid: This intermediate can be synthesized via the reaction of 3-chlorobenzo[b]thiophene with carbonyl diimidazole in the presence of a suitable solvent.
Coupling Reaction: The 3-chlorobenzo[b]thiophene-2-carboxylic acid is then coupled with 2,3-dichlorophenol using a coupling agent such as thionyl chloride or POCl3 to form the desired product.
Industrial Production Methods
Industrial production methods for [4-(3-Chlorobenzo[b]thiophen-2-yl)-2,3-dichlorophenoxy]acetic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
[4-(3-Chlorobenzo[b]thiophen-2-yl)-2,3-dichlorophenoxy]acetic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
[4-(3-Chlorobenzo[b]thiophen-2-yl)-2,3-dichlorophenoxy]acetic acid has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of various pharmacologically active compounds, including anti-inflammatory and anti-cancer agents.
Material Science: The compound is utilized in the development of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a tool in studying the biological activity of thiophene derivatives and their interactions with biological targets.
Mechanism of Action
The mechanism of action of [4-(3-Chlorobenzo[b]thiophen-2-yl)-2,3-dichlorophenoxy]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Research Findings and Limitations
Key Studies
- Degradation Pathways: Bælum et al. (2006) demonstrated that chlorophenoxy acids require specific tfdA gene variants for degradation. The target compound’s complex structure may necessitate unique microbial consortia for breakdown .
- QSAR Modeling : Biomimetic chromatography studies suggest that electron-withdrawing groups (e.g., Cl, benzo[b]thiophene) enhance herbicide efficacy by increasing membrane permeability .
Knowledge Gaps
- No direct data on the target compound’s synthesis, stability, or toxicity exists in the provided evidence. Comparisons rely on extrapolation from structural analogs.
- Environmental fate studies (e.g., photolysis, hydrolysis) are needed to assess its persistence relative to 2,4-D or MCPA.
Biological Activity
The compound [4-(3-Chlorobenzo[b]thiophen-2-yl)-2,3-dichlorophenoxy]acetic acid (CAS No.: 64046-42-0) is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Molecular Formula
- C : 16
- H : 9
- Cl : 3
- O : 3
- S : 1
Structural Characteristics
The compound features a chlorobenzo[b]thiophene moiety attached to a dichlorophenoxyacetic acid structure. The presence of multiple halogen substituents may enhance its biological activity through various mechanisms.
The biological activity of [4-(3-Chlorobenzo[b]thiophen-2-yl)-2,3-dichlorophenoxy]acetic acid can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, similar to other phenoxyacetic acid derivatives.
- Receptor Interaction : It could interact with various receptors, potentially modulating signaling pathways related to inflammation and cancer.
- Antiproliferative Effects : Preliminary studies suggest that it may have antiproliferative effects on certain cancer cell lines.
Anti-inflammatory Activity
A study evaluated derivatives of dichlorophenoxyacetic acid for anti-inflammatory properties. One derivative exhibited an in vivo inhibition rate of 81.14% , significantly outperforming the standard drug indomethacin, which showed 76.36% inhibition without causing gastric damage .
Anticancer Potential
Research has indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For example, a related compound demonstrated significant activity against Jurkat and A-431 cell lines with IC50 values lower than those of standard treatments like doxorubicin .
Comparative Biological Activity Table
| Compound Name | IC50 (μM) | Activity Type | Reference |
|---|---|---|---|
| Indomethacin | 76.36 | Anti-inflammatory | |
| [4-(3-Chlorobenzo[b]thiophen-2-yl)-2,3-dichlorophenoxy]acetic acid | TBD | Antiproliferative | TBD |
| Doxorubicin | TBD | Anticancer |
Synthesis Methods
The synthesis of [4-(3-Chlorobenzo[b]thiophen-2-yl)-2,3-dichlorophenoxy]acetic acid typically involves multi-step organic reactions. Key steps may include:
- Formation of Thiophene Ring : Utilizing thiophene derivatives as starting materials.
- Chlorination Reactions : Introducing chlorine substituents at specific positions on the aromatic rings.
- Coupling Reactions : Employing coupling agents to link the thiophene and phenoxyacetic acid moieties.
These methods often leverage microwave-assisted synthesis techniques to enhance yields and reduce reaction times.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
